2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS number
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS number
An In-Depth Technical Guide to 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Executive Summary: This document provides a comprehensive technical overview of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical identity, outline a logical synthetic pathway grounded in established heterocyclic chemistry principles, discuss its potential as a versatile intermediate for creating libraries of bioactive molecules, and provide a detailed analytical protocol for its characterization and quality control. This guide is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this scaffold for novel therapeutic discovery.
Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic motif that has garnered substantial attention in pharmaceutical research.[1] This fused bicyclic system is present in numerous molecules exhibiting a wide range of biological activities. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, making it an excellent scaffold for designing targeted inhibitors and modulators of various biological targets. Recent studies have highlighted the potential of derivatives of this scaffold as allosteric SHP2 inhibitors for cancer therapy, activators of the M2 isoform of pyruvate kinase (PKM2), and Wee1 kinase inhibitors, underscoring its therapeutic relevance.[2][3][4]
The subject of this guide, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is particularly valuable due to the presence of a reactive chloromethyl group at the 2-position. This functional group serves as an electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions. This strategic feature allows chemists to readily introduce a diverse array of functional groups and build libraries of analogues for structure-activity relationship (SAR) studies.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The core properties of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are summarized below.
| Property | Value | Source |
| CAS Number | 796067-44-2 | [5][6] |
| Molecular Formula | C₁₀H₉ClN₂O | [5][7] |
| Molecular Weight | 208.64 g/mol | [5][7] |
| Canonical SMILES | CC1=CC=CN2C(=O)C=C(CCl)N=C12 | N/A |
| Physical Appearance | Assumed to be a solid at room temperature | N/A |
This compound is intended for research use only and is not for diagnostic or therapeutic use.[5][8]
Synthesis and Mechanistic Considerations
The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent.[1][9] For the target molecule, a plausible and efficient synthetic route involves the reaction of 2-amino-3-methylpyridine with an appropriate derivative of acetoacetic acid bearing a chloromethyl equivalent.
A robust approach is the condensation of 2-amino-3-methylpyridine with ethyl 4-chloroacetoacetate. This reaction is generally catalyzed by acid and proceeds via a cyclocondensation mechanism.
Proposed Synthetic Protocol:
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Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A, add ethyl 4-chloroacetoacetate (1.1 eq).
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Catalysis: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to facilitate the reaction.
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Heating: Heat the reaction mixture to a high temperature (typically 180-250 °C) to drive the condensation and subsequent cyclization, with removal of water and ethanol.
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Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled and poured into a non-polar solvent like hexane to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Causality and Experimental Rationale:
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Choice of Reagents: 2-amino-3-methylpyridine provides the pyridine ring and the amino group necessary for the initial condensation. Ethyl 4-chloroacetoacetate is the ideal three-carbon electrophilic partner, containing the pre-installed chloromethyl group and the ester/ketone functionalities required for cyclization.
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High Temperature: The high temperature is necessary to overcome the activation energy for both the initial condensation and the final intramolecular cyclization/dehydration steps, driving the reaction to completion.
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Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the pyridine.
Caption: Proposed synthesis workflow for the target compound.
Applications in Drug Discovery: A Versatile Chemical Intermediate
The primary utility of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a research context is its role as a reactive intermediate for the synthesis of more complex molecules. The chloromethyl group is an excellent electrophilic site for Sₙ2 reactions.
Library Synthesis Strategy:
By reacting this compound with a diverse set of nucleophiles, a large library of derivatives can be rapidly synthesized. This allows for a systematic exploration of the chemical space around the pyrido[1,2-a]pyrimidin-4-one scaffold to optimize binding to a biological target.
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Nucleophiles: A wide range of nucleophiles can be employed, including:
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Amines (Primary and Secondary): To introduce various alkyl and aryl substituents, potentially targeting specific pockets in an enzyme or receptor.
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Thiols: To form thioether linkages, which can act as hydrogen bond acceptors or engage in other non-covalent interactions.
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Alcohols/Phenols: To create ether linkages, modulating polarity and solubility.
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Azides: To introduce an azide group, which can then be used in "click chemistry" reactions (e.g., CuAAC) for bioconjugation or further elaboration.[10]
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This strategy is highly effective for generating lead compounds in early-stage drug discovery programs.
Caption: Strategy for library synthesis from the core compound.
Quality Control and Analytical Methodology
Ensuring the purity and identity of the synthesized compound is critical. A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method is recommended for both qualitative and quantitative analysis.[11]
Validated LC/MS/MS Protocol:
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Chromatography System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
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Column: A reverse-phase C18 column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size) is suitable for retaining this moderately polar compound.[11]
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Mobile Phase:
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A: 10 mM ammonium acetate in water.
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B: Acetonitrile.
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Gradient: A gradient elution starting from a low percentage of B, ramping up to a high percentage to ensure elution of the compound and any impurities.
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-
Flow Rate: 1.0 mL/min.
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Mass Spectrometry:
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Ionization Mode: Electrospray Ionization, Positive mode (ESI+). The pyridopyrimidine nitrogen is readily protonated.
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Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
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Q1 (Precursor Ion): m/z 209.0 [M+H]⁺
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Q3 (Product Ion): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor. This would be determined experimentally by infusing the pure compound.
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-
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Validation: The method should be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[11]
Caption: LC/MS/MS workflow for compound analysis.
Conclusion and Future Outlook
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a strategically important building block for medicinal chemistry. Its well-defined structure, combined with a reactive chloromethyl handle, makes it an ideal starting point for the development of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and utilize this compound effectively. Future work will undoubtedly focus on the synthesis of diverse libraries based on this scaffold and their evaluation against a range of disease targets, continuing the exploration of the rich chemical and biological potential of the pyrido[1,2-a]pyrimidin-4-one family.
References
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BuyersGuideChem. 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
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Wang, F. et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
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Yale, H. L., & Sheehan, J. T. (1973). 9‐Hydroxy‐2‐methyl‐4H‐pyrido[1,2‐α] pyrimidin‐4‐one and its derivatives. Journal of Heterocyclic Chemistry, 10(2), 143–147. [Link]
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ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]
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Jiang, X. et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3368-3372. [Link]
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Wang, L. et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117300. [Link]
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Rao, D. D. et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 414-419. [Link]
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Onipko, O. V. et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(10), 1234. [Link]
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Sciforum. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. [Link]
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